![molecular formula C16H15FN2O2S B7498465 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole](/img/structure/B7498465.png)
1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
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Overview
Description
1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole, also known as FMDP, is a chemical compound that has gained significant interest in scientific research due to its potential application in various fields. FMDP is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme that plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects
1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has also been shown to induce cell cycle arrest in cancer cells, which may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole in lab experiments is its potential as a multi-targeted agent, as it has been shown to inhibit the activity of various enzymes and signaling pathways. However, one limitation of using 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
For research on 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole may also be studied for its potential as a lead compound for the development of novel drugs with improved efficacy and fewer side effects.
Synthesis Methods
1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has been synthesized using various methods, including the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 5,6-dimethylbenzimidazole in the presence of a base such as triethylamine. Other methods include the reaction of 5,6-dimethylbenzimidazole with 4-fluoro-3-methylbenzenesulfonyl hydrazide in the presence of a base or the reaction of 5,6-dimethylbenzimidazole with 4-fluoro-3-methylbenzenesulfonyl isocyanate.
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. 1-(4-Fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has also been studied for its potential as an anti-microbial agent, as it has been shown to inhibit the growth of various bacteria and fungi in vitro.
properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-10-7-15-16(8-11(10)2)19(9-18-15)22(20,21)13-4-5-14(17)12(3)6-13/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTMRMUVEJZBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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